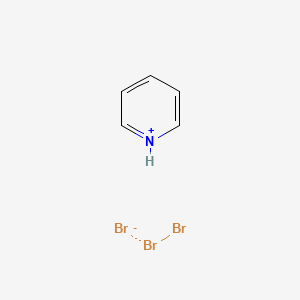

Monopyridin-1-ium tribromide

Description

Contextualization within Organic Halogenating Reagents

In the field of organic synthesis, halogenating reagents are indispensable tools for introducing halogen atoms into molecules. Monopyridin-1-ium tribromide belongs to this class, functioning specifically as a brominating agent. csnvchem.comguidechem.com Its primary advantage lies in its solid state, which makes it considerably more convenient and manageable to handle compared to liquid elemental bromine, a substance known for its hazardous nature. lookchem.com

The reactivity of this compound is similar to that of bromine, serving as a source of electrophilic bromine. wikipedia.org It is widely employed for the α-bromination and α-thiocyanation of ketones. lookchem.comchemicalbook.com Its application extends to the bromination of phenols, as well as unsaturated and aromatic ethers. lookchem.comchemicalbook.com The use of this reagent often allows for selective bromination under mild reaction conditions, resulting in high yields and fewer side products. csnvchem.com

Nomenclature and Historical Development of Related Pyridinium (B92312) Polyhalides

The compound is known by several names in chemical literature and commercial catalogues, including Pyridinium tribromide, Pyridinium bromide perbromide, and Pyridine (B92270) hydrobromide perbromide. wikipedia.orgguidechem.comchemicalbook.comvwr.com This variety in nomenclature reflects its composition, which can be viewed as a complex of the pyridinium cation, a bromide anion, and a molecule of bromine. wikipedia.org

The study of polyhalides, the class of compounds to which the tribromide anion belongs, has a long history dating back to the early 19th century. doi.orgiaea.org The first crystalline polyhalide compound, strychnine (B123637) triiodide, was prepared in 1819. iaea.org However, for many decades, research in this area was predominantly focused on polyiodides and, to a lesser extent, polybromides. doi.org The chemistry of lighter polyhalides and their complexes with organic cations like pyridinium has seen a significant revival in more recent decades, driven by interest in their unique structures and reactivity. doi.org Pyridinium tribromide itself can be prepared by reacting pyridinium bromide with either bromine or thionyl bromide. wikipedia.org

Structural Basis as a Pyridinium Cation and Tribromide Anion Salt

This compound is an ionic salt formed by the electrostatic attraction between a pyridinium cation ([C₅H₅NH]⁺) and a tribromide anion ([Br₃]⁻). wikipedia.org

The pyridinium cation is the conjugate acid of pyridine. wikipedia.org It consists of a six-membered aromatic ring, isoelectronic with benzene, where a nitrogen atom replaces one of the carbon-hydrogen units. wikipedia.org This nitrogen atom is bonded to a hydrogen atom, giving the cation a positive charge. The pKa of the pyridinium ion is approximately 5, making it slightly more acidic than typical ammonium (B1175870) cations due to the sp² hybridization of the nitrogen atom. wikipedia.org

The tribromide anion is a polyhalide ion. Structural studies of related compounds show that the tribromide anion is typically near-linear. nih.gov The bonding within the tribromide ion is often described as an electrostatic interaction between a bromide ion and a polarized bromine molecule. iaea.org The compound as a whole consists of these two ions, forming a stable, crystalline solid structure. wikipedia.org In some crystal structures of related pyridinium salts, weak hydrogen bonds have been observed between the cation and the anion. nih.goviucr.org

Properties

Molecular Formula |

C5H6Br3N |

|---|---|

Molecular Weight |

319.82 g/mol |

IUPAC Name |

molecular bromine;pyridin-1-ium;bromide |

InChI |

InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H |

InChI Key |

VDCLSGXZVUDARN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[NH+]C=C1.[Br-].BrBr |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Conventional Synthetic Pathways

The classical syntheses of monopyridin-1-ium tribromide primarily involve the reaction of pyridine (B92270) or its derivatives with elemental bromine, typically in an acidic environment.

A common and well-documented method for preparing this compound involves the direct reaction of pyridine with bromine in the presence of hydrobromic acid. prepchem.comsciencemadness.org In a typical procedure, pyridine is first treated with 48% hydrobromic acid, often with cooling to manage the exothermic reaction. prepchem.com The subsequent addition of elemental bromine to this acidic solution of pyridine hydrobromide leads to the formation of the desired product. prepchem.com

Another variation of this method involves treating pure pyridine with an excess of hydrochloric acid, followed by saturation with bromine. prepchem.com This process initially forms a dark brown oil which, upon cooling, crystallizes. prepchem.com The resulting solid can then be further purified. prepchem.com Glacial acetic acid is frequently used as a solvent in these preparations. prepchem.com

A simplified procedure involves the direct addition of one mole of bromine to one mole of pyridine in two moles of 48% hydrobromic acid. prepchem.com This highlights the importance of stoichiometry in achieving a good yield of the product. prepchem.com

An alternative and widely used approach is the preparation from a pre-formed pyridinium (B92312) halide salt, most commonly pyridinium bromide. This method involves reacting pyridinium bromide with molecular bromine in a 1:1 molar ratio. The reaction is typically carried out in a polar aprotic solvent such as acetic acid.

The reaction can also be performed by dissolving pyridinium hydrobromide in glacial acetic acid at an elevated temperature (around 60°C) and then adding a solution of bromine in glacial acetic acid. prepchem.com Upon cooling, the this compound crystallizes out of the solution as red needles or prisms. prepchem.com This method can also utilize thionyl bromide as the bromine source. wikipedia.org

Preparation from Pyridine and Bromine in Acidic Media

Green Chemistry Approaches and Process Intensification in Preparation

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For the synthesis of this compound and its applications, green chemistry principles are being increasingly incorporated.

The use of this compound itself is considered a greener alternative to using liquid bromine, as it is a stable, non-volatile solid that is easier and safer to handle. sciencemadness.orgresearchgate.net This reduces the hazards associated with the transport and use of elemental bromine. researchgate.net

In the context of its application, such as the bromination of alkenes, using this compound in a greener solvent like ethanol (B145695) instead of traditional chlorinated solvents like methylene (B1212753) chloride represents a significant improvement in the environmental profile of the reaction. researchgate.netsapub.org

Process intensification strategies, such as the use of continuous-flow reactors, have been explored for the synthesis of related pyridinium salts. rsc.org These methods offer better control over reaction parameters like temperature and mixing, potentially leading to higher yields and reduced reaction times. rsc.org While not specifically detailed for this compound in the provided context, these principles are transferable. Furthermore, ultrasound-promoted synthesis has been shown to be an efficient, metal-free, and energy-efficient method for the bromination of certain substrates using pyridinium tribromide, suggesting potential for greener preparation of the reagent itself. thieme-connect.com

Optimization of Reaction Conditions for Synthetic Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the stoichiometry of the reactants, solvent choice, temperature, and reaction time.

For instance, in the synthesis of related pyridinium salts, a detailed screening of bases and solvents was conducted to find the optimal conditions. nih.gov While potassium carbonate was found to be a superior base, solvents like toluene, THF, DMF, and DMSO did not offer significant improvements in yield over acetonitrile (B52724). nih.gov The optimal conditions for a specific transformation were identified as using 2.5 equivalents of potassium carbonate in acetonitrile at 80°C for 8 hours. nih.gov

In the context of continuous flow synthesis of butylpyridinium bromide, a multi-objective Bayesian optimization was used to simultaneously maximize yield and production rate. rsc.org This advanced approach identified optimal conditions of 138°C, a 21-minute residence time, and a specific reactant molar fraction, resulting in a yield of over 85%. rsc.org Further manual optimization by increasing the temperature led to yields approaching 97%. rsc.org

These examples demonstrate that a systematic approach to optimizing reaction variables, whether through traditional one-variable-at-a-time methods or more advanced statistical designs, is crucial for achieving high synthetic yields. rsc.orgnih.gov

Recrystallization and Purification Techniques for Reagent Quality

The purity of this compound is paramount for its effective use as a reagent. Recrystallization is the most common method for its purification.

Glacial acetic acid is the solvent of choice for the recrystallization of this compound. chemicalbook.comchemicalbook.comlookchem.com A common procedure involves dissolving the crude product in hot glacial acetic acid and allowing it to cool slowly, which results in the formation of orange-red crystals. sciencemadness.orgchemicalbook.comchemicalbook.comlookchem.com The typical ratio cited is dissolving 33g of the compound in 100mL of acetic acid. chemicalbook.comchemicalbook.comlookchem.com

Other purification techniques have also been explored. For instance, washing the crystals with chloroform (B151607) has been mentioned as a purification step. prepchem.com More advanced methods to address the low solubility of the compound include slow evaporation of the solvent from a saturated solution to yield large, pure crystals, and antisolvent addition, where a solvent in which the compound is insoluble (like hexane) is added to a solution (like dichloromethane) to induce rapid crystallization. For laboratory-scale batches, flash chromatography on silica (B1680970) gel has been used to achieve over 99% purity.

The purified product is typically dried under vacuum to remove any residual solvent. prepchem.com The quality of the purified reagent is often assessed by its melting point, which is reported to be in the range of 132-134°C. prepchem.com

Data Tables

Table 1: Conventional Synthetic Pathways for this compound

| Method | Reactants | Solvent | Key Conditions | Typical Yield | Reference |

| From Pyridine and Bromine | Pyridine, Bromine, Hydrobromic Acid | Glacial Acetic Acid | Cooling during addition of HBr, followed by addition of Br₂. | ~190g from 79.1g pyridine | prepchem.com |

| From Pyridinium Halide | Pyridinium hydrobromide, Bromine | Glacial Acetic Acid | Stirring at ~60°C, followed by slow cooling. | ~300g from 1 mole precursor | prepchem.com |

Table 2: Recrystallization and Purification Data

| Technique | Solvent System | Procedure | Result | Reference |

| Recrystallization | Glacial Acetic Acid | Dissolve 33g in 100mL of hot AcOH, then cool. | Orange-red crystals | chemicalbook.comchemicalbook.comlookchem.com |

| Recrystallization | Acetic Acid | Dissolve in hot acetic acid (4 mL/g). | Orange needles | sciencemadness.org |

| Antisolvent Addition | Dichloromethane (B109758)/Hexane (B92381) | Add hexane to a dichloromethane solution. | Rapid crystallization | |

| Flash Chromatography | Petroleum ether/ethyl acetate (B1210297) (10:1) | Chromatography on silica gel. | >99% purity |

Advanced Structural Elucidation and Characterization

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, enabling the detailed characterization of molecular structures. ceitec.czbruker.com

Determination of Crystal System, Space Group, and Unit Cell Parameters

Studies on compounds similar to monopyridin-1-ium tribromide, such as 4-(Dimethylamino)pyridinium tribromide and 3-amino-1-propylpyridinium bromide, have been crucial in understanding the crystallographic properties of this class of compounds. For instance, 4-(Dimethylamino)pyridinium tribromide crystallizes in the orthorhombic system. nih.gov In another example, 3-amino-1-propylpyridinium bromide also crystallizes in an orthorhombic system with the space group Pbca. iucr.org

The unit cell parameters for related pyridinium (B92312) bromide compounds vary. For 4-(Dimethylamino)pyridinium tribromide, the parameters are a = 4.1688 (1) Å, b = 8.8349 (2) Å, and c = 14.7255 (4) Å. nih.gov In the case of 3-amino-1-propylpyridinium bromide, the unit cell dimensions are a = 8.2937 (1) Å, b = 17.4137 (3) Å, and c = 26.9626 (4) Å. iucr.org Another related compound, 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB), crystallizes in a monoclinic system with a P21/c space group and unit cell dimensions of a = 6.3288(5) Å, b = 7.7010(6) Å, c = 32.103(3) Å, and β = 90.396(2)°. rsc.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| 4-(Dimethylamino)pyridinium tribromide | Orthorhombic | Not specified | 4.1688 (1) | 8.8349 (2) | 14.7255 (4) | - | nih.gov |

| 3-amino-1-propylpyridinium bromide | Orthorhombic | Pbca | 8.2937 (1) | 17.4137 (3) | 26.9626 (4) | - | iucr.org |

| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) | Monoclinic | P21/c | 6.3288 (5) | 7.7010 (6) | 32.103 (3) | 90.396 (2) | rsc.org |

Analysis of Intramolecular Geometry and Conformational Features

The intramolecular geometry of the pyridinium cation in these compounds is of significant interest. In 3-amino-1-propylpyridinium bromide, the asymmetric unit contains two independent cations and two bromide anions. iucr.org The dihedral angle between the pyridinium ring and the propyl group is 84.84 (2)° in one cation and 89.23 (2)° in the other. iucr.org

In the case of N-(4-carboxybenzyl)pyridinium bromide, the difference in the C=O and C–O bond lengths of the carboxylic acid group is a notable feature, measuring 0.142 Å. nsf.gov This significant difference is larger than what is observed in metal complexes of the same ligand. nsf.gov

Investigation of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding plays a crucial role in the crystal packing and supramolecular assembly of pyridinium tribromide and related salts. irb.hr In N-(4-carboxybenzyl)pyridinium bromide, a distinct hydrogen bonding motif is observed where the carboxylic acid group interacts with the bromide anion ([C(O)OH•••Br]) instead of forming the more common intermolecular interactions between carboxylic acid groups. nsf.gov The O•••Br distance in this interaction is 3.199 Å. nsf.gov

In 3-amino-1-propylpyridinium bromide, the cations and anions are linked by N—H···Br and C—H···Br hydrogen bonds, forming chains that propagate along the mdpi.com direction. iucr.org Similarly, in 4-(Dimethylamino)pyridinium tribromide, the cation is weakly hydrogen-bonded to the anion through an N—H⋯Br interaction. nih.gov The interplay of various supramolecular forces, including hydrogen bonds, anion-π interactions, and π-π stacking, contributes to the stabilization of the crystal lattice in these compounds. researchgate.netnih.gov

Examination of Cation-Anion Architecture and Polyhalide Anion Linearity

The cation-anion architecture in pyridinium tribromide compounds is a key aspect of their crystal structure. The tribromide anion (Br₃⁻) is a common feature and its linearity is a subject of investigation. In 4-(Dimethylamino)pyridinium tribromide, the tribromide anion is reported to be near-linear with a Br—Br—Br angle of 179.41 (8)°. nih.gov The tribromide anions can be stabilized through interactions with the pyridinium cations, including anion-π interactions where the anion is positioned over the π-electron cloud of the pyridine (B92270) ring. researchgate.netnih.gov

Disorder Phenomena in Crystalline Structures

Disorder is a phenomenon where atoms or molecules in a crystal occupy multiple positions. In the crystal structure of 4-(Dimethylamino)pyridinium tribromide, both the cation and the anion exhibit whole-molecule disorder about crystallographic twofold rotation axes. nih.gov The refinement of the structure indicated that the cation is disordered with its atoms having half occupancies. nih.gov Similarly, disorder in the pyridin-2-ylmethyl groups has been observed in other related complex structures. iucr.org In some cases, this disorder can be refined with different occupancy ratios for the components. iucr.orgresearchgate.net The presence of disorder is not uncommon in pyridinium salts and can be influenced by temperature, leading to phase transitions where the pyridinium ions may become rigidly held or reorient rapidly. researchgate.netnih.gov

Spectroscopic Investigations for Comprehensive Structural Confirmation

A variety of spectroscopic techniques are employed to provide a comprehensive confirmation of the structure of this compound. These methods offer complementary information to the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR spectra can confirm the presence and connectivity of the pyridinium ring and any associated functional groups. rsc.orgmdpi.com For instance, in a related stilbazolium derivative, the characteristic peaks for the protons and carbons of the pyridinium ring were identified, confirming the molecular structure. rsc.org

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. rsc.orgchemicalbook.com These techniques are sensitive to the internal vibrational modes of the pyridinium cation and can be affected by the crystalline environment and intermolecular interactions, such as hydrogen bonding. chemicalbook.com Changes in the vibrational spectra can also indicate phase transitions within the crystal. researchgate.net Mass spectrometry provides information about the mass-to-charge ratio of the compound, confirming its molecular weight. iucr.org

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Confirms proton environment and connectivity in the pyridinium ring. | rsc.orgmdpi.com |

| ¹³C NMR | Identifies the carbon skeleton of the pyridinium cation. | rsc.org |

| IR/Raman Spectroscopy | Identifies functional groups and probes intermolecular interactions and phase transitions. | rsc.orgchemicalbook.com |

| Mass Spectrometry | Confirms the molecular weight of the compound. | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Chemical Environments

NMR spectroscopy is an indispensable tool for the characterization of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the chemical environments of the nuclei within the pyridinium ring.

In ¹H NMR spectroscopy, the protons on the pyridinium ring typically exhibit distinct chemical shifts due to the deshielding effect of the positively charged nitrogen atom. The protons in the ortho positions (adjacent to the nitrogen) are the most deshielded and therefore resonate at the highest frequency (lowest field), followed by the para proton, and then the meta protons. The stoichiometry of the salt has been confirmed using solution ¹H NMR. thieme-connect.com

Interactive Data Table: Typical ¹H NMR Chemical Shifts for the Pyridinium Cation

| Proton Position | Typical Chemical Shift Range (ppm) | Multiplicity |

| ortho (H-2, H-6) | 8.8 - 9.2 | Doublet |

| para (H-4) | 8.5 - 8.8 | Triplet |

| meta (H-3, H-5) | 8.0 - 8.4 | Triplet |

Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the pyridinium cation. The carbon atoms are also deshielded by the electron-withdrawing effect of the heteroatom, with the ortho and para carbons showing the most significant downfield shifts.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for the Pyridinium Cation

| Carbon Position | Typical Chemical Shift Range (ppm) |

| ortho (C-2, C-6) | 145 - 150 |

| para (C-4) | 140 - 145 |

| meta (C-3, C-5) | 125 - 130 |

It is important to note that spectral data for this compound is available in commercial databases. Current time information in Bangalore, IN.researchgate.netprepchem.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is fundamental for identifying the functional groups and determining the molecular structure of this compound. These two techniques are complementary, as the selection rules for each differ. researchgate.net

The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending vibrations of the C-H, C-N, and C=C bonds within the pyridinium ring. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the fingerprint region, typically below 900 cm⁻¹.

Raman spectroscopy provides additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The vibrations of the tribromide anion (Br₃⁻) are also observable in the low-frequency region of the Raman spectrum.

While a detailed vibrational analysis from dedicated research articles is not widely available, characteristic IR absorption frequencies for pyridinium compounds can be summarized.

Interactive Data Table: Characteristic IR Absorption Bands for the Pyridinium Moiety

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Ring C=C and C=N Stretches | 1630 - 1650 | Strong |

| Ring C=C and C=N Stretches | 1570 - 1600 | Medium |

| Ring C=C and C=N Stretches | 1480 - 1500 | Strong |

| In-plane C-H Bending | 1150 - 1250 | Medium |

| Out-of-plane C-H Bending | 700 - 800 | Strong |

Chemical Reactivity and Mechanistic Pathways

Equilibrium Dynamics and In Situ Generation of Active Brominating Species

In solution, Monopyridin-1-ium tribromide exists in equilibrium with molecular bromine and pyridinium (B92312) bromide. researchgate.netresearchgate.net This equilibrium allows for the in situ generation of bromine, which is often the active brominating agent. researchgate.netresearchgate.netyoutube.com The solid, crystalline nature of this compound makes it a safer and more easily handled alternative to liquid bromine. researchgate.netmdpi.comchemicalbook.com

The equilibrium can be represented as follows:

C₅H₅NHBr₃ ⇌ C₅H₅NHBr + Br₂ researchgate.net

The position of this equilibrium and the concentration of the active brominating species can be influenced by the solvent and other reaction conditions. rsc.org While molecular bromine is a key product of this equilibrium, studies have also suggested that the tribromide ion (Br₃⁻) itself or the this compound complex can act as the reactive species in certain reactions. rsc.orgacs.org The absence of an effect from added pyridinium bromide in some oxidation reactions suggests that this compound itself, rather than bromine or the tribromide ion, is the reactive oxidizing species. rsc.orgias.ac.in

Electrophilic Bromination Mechanisms

This compound is a widely used reagent for the electrophilic bromination of a variety of organic substrates, including alkenes, aromatic compounds, and heterocyclic systems.

The bromination of alkenes with this compound typically proceeds via an anti-addition mechanism. researchgate.netslideshare.net This stereochemical outcome is dictated by the formation of a cyclic bromonium ion intermediate. The initial electrophilic attack of bromine (generated in situ from the tribromide) on the alkene double bond forms this three-membered ring. The subsequent nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion, resulting in the exclusive formation of the trans or anti-addition product. researchgate.netmasterorganicchemistry.com

For example, the bromination of trans-stilbene (B89595) with pyridinium bromide perbromide yields the meso-stilbene dibromide, a clear indication of the anti-addition pathway. slideshare.net This stereospecificity is a key feature of this reaction and is crucial for controlling the stereochemistry of the products. researchgate.netpearson.com

| Alkene | Reagent | Predominant Stereochemistry | Product |

| Cyclohexene (B86901) | Pyridinium tribromide | Anti-addition | trans-1,2-Dibromocyclohexane |

| trans-Stilbene | Pyridinium tribromide | Anti-addition | meso-Stilbene dibromide slideshare.net |

This compound is an effective reagent for the regioselective bromination of activated aromatic and heterocyclic compounds. chemicalbook.comresearchgate.net The reaction proceeds through an electrophilic aromatic substitution mechanism. The electrophilicity of the brominating species generated from this compound is generally sufficient to react with electron-rich systems like phenols, anilines, and activated aromatic ethers. researchgate.netresearchgate.net

In the case of heterocyclic compounds, the reactivity and regioselectivity are influenced by the electronic properties of the heterocycle. For instance, electron-rich purines can be efficiently brominated. researchgate.netchemicalbook.com The use of this compound can offer advantages in terms of ease of handling and simplified purification procedures compared to using elemental bromine. chemicalbook.com In some cases, it can also act as a catalyst. For the bromination of furan, for example, pyridinium tribromide can be used as a catalyst alongside a milder brominating agent like N-bromosuccinimide. numberanalytics.com

The electronic and steric effects of substituents on the substrate play a significant role in both the rate and regioselectivity of bromination reactions involving this compound.

Electronic Effects: Electron-donating groups on an aromatic ring increase the electron density of the ring, making it more susceptible to electrophilic attack by the brominating species. This leads to an increased reaction rate and directs the incoming bromine to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring towards electrophilic bromination. numberanalytics.com Studies on the oxidation of substituted benzaldehydes have shown that the reaction is susceptible to the delocalization effect of para-substituents and the field effect of meta-substituents. researchgate.net

Steric Effects: Steric hindrance from bulky substituents can influence the regioselectivity of the bromination by blocking access to certain positions on the aromatic ring. cdnsciencepub.com For example, in the reaction of phenyllithium (B1222949) with 3-alkylpyridines, the steric bulk of the alkyl group influences the position of substitution. cdnsciencepub.com In the oxidation of primary alcohols, the reaction is susceptible to both polar and steric effects of the substituents. rsc.org A negative steric reaction constant observed in the oxidation of some amino acids suggests steric acceleration, possibly due to the relief of steric crowding in the transition state.

Mechanistic Studies in Aromatic and Heterocyclic Bromination

Oxidation Reaction Mechanisms

Beyond its role as a brominating agent, this compound is also a potent oxidizing agent for various functional groups, most notably alcohols.

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, by this compound has been the subject of detailed kinetic studies. rsc.orgrsc.org These studies have provided significant insights into the reaction mechanism.

The reaction typically exhibits first-order kinetics with respect to this compound. rsc.orgrsc.org With respect to the alcohol, Michaelis-Menten type kinetics are often observed, suggesting the formation of a pre-equilibrium complex between the oxidant and the alcohol. rsc.orgrsc.org

A substantial primary kinetic isotope effect (kH/kD) is observed when the α-hydrogen of the alcohol is replaced with deuterium. For example, the oxidation of [1,1-²H₂]ethanol showed a kH/kD of 3.56 at 303 K. rsc.org

The reaction rate is sensitive to the electronic effects of substituents on the alcohol, with electron-releasing groups accelerating the reaction. core.ac.uk

The reaction rate increases with an increase in the polarity of the solvent, indicating that the transition state is more polar than the reactants. rsc.orgrsc.org

The effect of solvent composition on the reaction rate has been studied in aqueous acetic acid. rsc.orgias.ac.in It was found that the rate of decomposition of the alcohol-oxidant complex is primarily affected by the solvent, while the formation constant of the complex remains largely independent of the solvent composition. rsc.orgias.ac.in

| Alcohol | Kinetic Isotope Effect (kH/kD) | Solvent Effect | Proposed Rate-Determining Step |

| Ethanol (B145695) | 3.56 at 303 K rsc.org | Rate increases with increasing water content rsc.org | Hydride transfer from alcohol to oxidant rsc.org |

| [1,1-²H₂]ethanol | - | - | - |

Mechanistic Insights into Aldehyde and Sulfide Oxidation

The oxidation of aldehydes and sulfides using this compound, also known as Pyridinium hydrobromide perbromide (PHPB), has been a subject of detailed mechanistic studies. These reactions showcase the reagent's versatility, proceeding through distinct pathways depending on the substrate and reaction conditions.

Aldehyde Oxidation: The oxidation of aliphatic aldehydes by this compound in aqueous acetic acid results in the formation of the corresponding carboxylic acids. lookchem.com Kinetic investigations have revealed that the reaction is first order with respect to both the oxidant (PHPB) and the aldehyde. lookchem.comresearchgate.net Furthermore, the reaction exhibits Michaelis-Menten type kinetics concerning the aldehyde concentration, which suggests the formation of a pre-equilibrium complex between the aldehyde and the oxidant. lookchem.com A proposed mechanism involves a hydride-ion transfer from the aldehyde to the oxidant within this complex during the rate-determining step. researchgate.net

Sulfide Oxidation: this compound is an effective reagent for the chemoselective oxidation of sulfides to sulfoxides. researchgate.net The mechanism can be influenced by the reaction medium and additives. In a non-aqueous medium, the presence of hydrated silica (B1680970) gel facilitates the reaction. researchgate.net It is postulated that the silica gel assists in the slow release of molecular bromine from the tribromide complex and also promotes the decomposition of an intermediate bromosulfonium species to the final sulfoxide (B87167) product. researchgate.net

A noteworthy catalytic system combines this compound with potassium nitrate (B79036) for the aerobic oxidation of sulfides. chemicalbook.comthieme-connect.com This transition-metal-free system uses air as the terminal oxidant and provides high chemoselectivity for sulfoxides over sulfones. thieme-connect.com The reactivity of this compound is considered milder and more selective than using elemental bromine directly, which can lead to over-oxidation or undesired side reactions like aromatic bromination. thieme-connect.com The binary catalyst system (KNO₃–PyHBr₃) is essential for the reaction to proceed efficiently. thieme-connect.com

Table 1: Mechanistic Aspects of Sulfide Oxidation by this compound Systems

Hydride Transfer Mechanisms

A significant body of evidence suggests that oxidations involving this compound can proceed via hydride transfer pathways, particularly in the oxidation of alcohols and diols.

Kinetic studies on the oxidation of primary aliphatic alcohols to their corresponding aldehydes have been instrumental in elucidating this mechanism. rsc.orgrsc.org The reaction rate is susceptible to both the polar and steric effects of substituents on the alcohol. rsc.orgrsc.org A key finding supporting this pathway is the substantial primary kinetic isotope effect observed during the oxidation of [1,1-²H₂]ethanol (MeCD₂OH). rsc.orgrsc.org This indicates that the C-H bond on the carbinol carbon is broken in the rate-determining step, which is characteristic of a hydride ion transfer from the alcohol to the oxidant. rsc.orgrsc.org The transition state is believed to be more polar than the reactants, suggesting significant charge separation as the hydride is transferred. rsc.org

The hydride transfer mechanism is not limited to simple alcohols. The oxidation of non-vicinal diols by this compound also appears to follow this pathway, yielding hydroxycarbonyl (B1239141) compounds. ias.ac.inias.ac.in This is in contrast to vicinal diols, which undergo glycol-bond fission. ias.ac.inias.ac.in For non-vicinal diols, the reaction mechanism is analogous to that of monohydric alcohols, involving a hydride transfer from one of the hydroxyl-bearing carbons. ias.ac.inias.ac.in

Table 2: Evidence for Hydride Transfer Mechanisms in Oxidations by this compound

Catalytic Aspects of this compound Reactivity

Beyond its role as a stoichiometric reagent, this compound demonstrates significant utility as a catalyst in a range of organic transformations. researchgate.net Its ability to act catalytically enhances its appeal from a green chemistry perspective by reducing waste.

One prominent catalytic application is the chemoselective deprotection of silyl (B83357) ethers. A catalytic amount of this compound in methanol (B129727) can efficiently and selectively remove the tert-butyldimethylsilyl (TBS) protecting group from primary alcohols at 0 °C. researchgate.netchemicalbook.com This method is valued for its mild conditions and tolerance of various other common protecting groups. researchgate.net

As mentioned previously (see 4.3.2), the reagent is a key component in catalytic systems for aerobic oxidation. The combination of this compound and potassium nitrate effectively catalyzes the oxidation of sulfides to sulfoxides using air as the sustainable oxidant. chemicalbook.com In a different approach, a magnetic nanocatalyst (Fe₃O₄@PyHBr₃) has been developed for the selective oxidation of alcohols to aldehydes and ketones using hydrogen peroxide as the oxidant. researchgate.net This heterogeneous catalyst can be easily recovered and recycled for several consecutive cycles without a significant loss of activity. researchgate.net

Furthermore, this compound has been shown to effectively catalyze the aziridination of both electron-rich and electron-deficient olefins. researchgate.net Using Chloramine-T as the nitrogen source, this method provides the corresponding aziridines in moderate to good yields. researchgate.net

Table 3: Overview of Catalytic Reactions Employing this compound

Diverse Applications in Organic Synthesis

Selective Bromination of Organic Substrates

Monopyridin-1-ium tribromide is widely employed as an electrophilic brominating agent, demonstrating remarkable selectivity across various classes of organic compounds.

The reaction of this compound with alkenes proceeds via an electrophilic addition mechanism. The initial attack by the alkene on the bromine source leads to the formation of a cyclic bromonium ion intermediate. youtube.comorganic-chemistry.orgmasterorganicchemistry.com This intermediate is then subjected to nucleophilic attack by the bromide ion from the opposite face, resulting in anti-addition and the formation of a vicinal dibromide. masterorganicchemistry.com This stereoselectivity is a key feature of the reaction, yielding trans-1,2-dibromo products from cyclic alkenes like cyclohexene (B86901). masterorganicchemistry.com

If the reaction is conducted in the presence of water, water acts as a competing nucleophile. youtube.comlibretexts.org Due to its higher concentration and nucleophilicity compared to the bromide ion, water attacks the bromonium ion intermediate, leading to the formation of a bromohydrin. masterorganicchemistry.comyoutube.comlibretexts.org The reaction with alkynes similarly proceeds through a bridged halonium ion, yielding trans-dihaloalkenes upon reaction with one equivalent of the reagent. masterorganicchemistry.com

Table 1: Bromination Reactions of Alkenes and Alkynes

| Substrate | Reagent System | Solvent | Product Type | Mechanism Highlight |

| Alkene | This compound | Inert (e.g., CCl₄, CH₂Cl₂) | Vicinal Dibromide | Anti-addition via cyclic bromonium ion. masterorganicchemistry.com |

| Alkene | This compound / H₂O | Aqueous (e.g., DMSO/H₂O) | Bromohydrin | Nucleophilic attack by water on bromonium ion. libretexts.org |

| Alkyne | This compound (1 eq.) | Inert | trans-Dibromoalkene | Anti-addition via bridged halonium ion. masterorganicchemistry.com |

This compound is a highly effective reagent for the regioselective bromination of electron-rich aromatic and heterocyclic systems under mild conditions. researchgate.netresearchgate.net

For activated aromatic compounds such as phenols and anilines, the reaction typically shows high para-selectivity. chem-soc.siresearchgate.netmdpi.comthieme-connect.de If the para-position is already occupied, bromination occurs at the ortho-position. mdpi.comthieme-connect.de The reaction is generally rapid and efficient, often carried out at room temperature. chem-soc.siresearchgate.net Aromatic ethers are also selectively brominated using this reagent. mathnet.ru

In heterocyclic chemistry, this compound provides a superior method for the bromination of sensitive substrates. It is particularly useful for the 8-bromination of 2,6,9-trisubstituted purines, which are important scaffolds in medicinal chemistry. researchgate.netgu.seresearchgate.net This procedure works exceptionally well for purines bearing electron-donating groups, offering high yields and simplified purification compared to using elemental bromine. researchgate.netresearchgate.net The reagent has also been used for the bromination of other heterocycles like imidazo[1,2-a]pyridines and pyrroles. thieme-connect.comacs.org

Table 2: Regioselective Bromination of Aromatic and Heterocyclic Compounds

| Substrate Class | Typical Position of Bromination | Reaction Conditions | Yields |

| Phenols | para (unless blocked, then ortho) | THF, 0°C researchgate.net | Excellent researchgate.net |

| Anilines | para | CH₃OH/CH₂Cl₂, CaCO₃, RT chem-soc.si | Good to Excellent chem-soc.si |

| Aromatic Ethers | para | Dichloromethane (B109758), RT | Good |

| 2,6,9-Trisubstituted Purines | C-8 position | Dichloromethane, RT researchgate.net | High (84-93%) researchgate.net |

| Imidazo[1,2-a]pyridines | C-3 position | Base-mediated | Good |

The α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis, and this compound is an excellent reagent for this purpose. jcsp.org.pk The reaction proceeds under acidic conditions through an enol intermediate. libretexts.orgmasterorganicchemistry.com The carbonyl oxygen is first protonated, which facilitates the tautomerization to the nucleophilic enol form. The enol then attacks the electrophilic bromine, leading to the formation of the α-bromo ketone or aldehyde. masterorganicchemistry.com

This method allows for the selective monobromination of aryl methyl ketones under mild, room-temperature conditions, often using THF as a solvent. jcsp.org.pk The use of solid organic ammonium (B1175870) tribromides like this compound is advantageous as it avoids the hazards associated with liquid bromine and allows for better stoichiometric control. jcsp.org.pk The reaction is applicable to a wide range of ketones and aldehydes. libretexts.orgrsc.org

Table 3: α-Bromination of Carbonyl Compounds

| Substrate | Reagent | Solvent | Key Intermediate | Product |

| Ketone | This compound / Acid | Acetic Acid libretexts.org | Enol masterorganicchemistry.com | α-Bromo Ketone |

| Aldehyde | This compound / Acid | Dichloromethane | Enol | α-Bromo Aldehyde |

| Aryl Methyl Ketone | This compound | THF jcsp.org.pk | Enol | α-Bromo Aryl Methyl Ketone |

This compound, in conjunction with reagents like triphenylphosphine, can facilitate the conversion of alcohols to alkyl bromides. This transformation is analogous to the Appel reaction. commonorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon center. commonorganicchemistry.commasterorganicchemistry.com While phosphorus tribromide (PBr₃) is a more common reagent for this conversion, systems involving pyridinium-based bromides offer an alternative, particularly in the context of ionic liquids which can be recycled. organic-chemistry.org For instance, using 4-alkylpyridinium bromides in the presence of an acid like p-toluenesulphonic acid provides an environmentally benign, solvent-free alternative for converting primary alcohols to their corresponding bromides in high yields. researchgate.net

α-Bromination of Carbonyl Compounds (Ketones, Aldehydes)

Oxidation of Various Functionalities

Beyond its role as a brominating agent, this compound and related pyridinium-based compounds can also act as oxidizing agents.

The oxidation of alcohols is a cornerstone of organic synthesis. libretexts.org Primary alcohols can be oxidized to aldehydes, and secondary alcohols are converted to ketones. fiveable.me While stronger oxidizing agents often carry primary alcohols all the way to carboxylic acids, milder reagents allow for the isolation of the aldehyde. fiveable.meorganic-chemistry.org Reagents like pyridinium (B92312) chlorochromate (PCC), a related chromium(VI) compound, are well-known for this selective oxidation. libretexts.orgfiveable.me The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step to form the C=O double bond. libretexts.org

Aldehydes, in turn, can be further oxidized to carboxylic acids. organic-chemistry.orgresearchgate.net This transformation is readily achieved because of the hydrogen atom attached to the carbonyl carbon, which is absent in ketones. libretexts.org Various oxidizing systems, including those based on pyridinium salts, can effect this conversion. organic-chemistry.org Ketones are generally resistant to oxidation under these conditions. libretexts.org

Table 4: Oxidation of Alcohols and Aldehydes

| Substrate | Product | Common Reagent Class | Key Feature |

| Primary Alcohol | Aldehyde | Mild Oxidizing Agent (e.g., PCC) | Oxidation stops at the aldehyde stage. fiveable.me |

| Secondary Alcohol | Ketone | Oxidizing Agent (e.g., Chromic Acid, PCC) | Stable product, no over-oxidation. fiveable.meorganic-chemistry.org |

| Aldehyde | Carboxylic Acid | Oxidizing Agent (e.g., Jones Reagent, H₅IO₆/PCC) organic-chemistry.orglibretexts.org | Facile oxidation of the C-H bond. libretexts.org |

| Ketone | No Reaction | Mild Oxidizing Agents | Lack of an aldehydic C-H bond prevents oxidation. libretexts.org |

Thiols to Disulfides

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, and this compound provides an efficient method for this conversion. It facilitates the chemoselective oxidation of both aliphatic and aromatic thiols to their corresponding disulfides. researchgate.net This reaction typically proceeds under mild, solvent-free conditions at room temperature, and notably, it avoids over-oxidation or bromination of aromatic rings. researchgate.net

Sulfides to Sulfoxides

This compound is also effective in the oxidation of sulfides to sulfoxides. tandfonline.commemphis.edu This transformation can be carried out in a mixture of tetrahydrofuran (B95107) and water at room temperature. researchgate.net To enhance the reaction, hydrated silica (B1680970) gel can be used in a non-aqueous medium. tandfonline.commemphis.edu The silica gel is believed to promote the slow release of molecular bromine and aid in the decomposition of the intermediate bromosulfonium species to the final sulfoxide (B87167) product. tandfonline.commemphis.edu Catalytic systems, such as a combination of pyridinium tribromide and tert-butyl nitrite (B80452) in water, have been developed for the aerobic oxidation of sulfides to sulfoxides. researchgate.netresearchgate.net

Enabling Transformations in Complex Molecule Synthesis

The application of this compound extends to the construction of complex molecules, including various heterocyclic systems and the manipulation of functional groups.

Cyclization Reactions for Heterocycle Formation

This compound is instrumental in the synthesis of several important classes of heterocycles. nbinno.com

Pyrimidines: Novel pyrimidine (B1678525) derivatives can be synthesized through a one-pot reaction involving triethoxymethane, an aromatic ketone, and ammonium acetate (B1210297), using a nanomagnetic pyridinium-tribromide catalyst. chemicalbook.comresearchgate.netresearchgate.net

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through the condensation of a 2-aminoarylketone and a carbonyl compound, facilitated by a nano-magnetic pyridinium-tribromide catalyst. researchgate.net This method is noted for its efficiency and mild reaction conditions. researchgate.net

Indoles: While direct synthesis of the indole (B1671886) ring using this reagent is less commonly cited, it is used in the functionalization of existing indole structures. nbinno.comacs.org

Oxazolines and Imidazolines: A convenient method for the synthesis of 2-substituted oxazolines and imidazolines involves the reaction of aromatic aldehydes with 2-aminoethanol or ethylenediamine, respectively, in the presence of pyridinium hydrobromide perbromide in water. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This approach is advantageous due to its use of water as a solvent and its chemoselectivity. thieme-connect.comorganic-chemistry.org

Table 1: Synthesis of Oxazolines and Imidazolines from Aromatic Aldehydes

| Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Bromobenzaldehyde | 2-Aminoethanol | 2-(4-Bromophenyl)oxazoline | Good |

| 4-Bromobenzaldehyde | Ethylenediamine | 2-(4-Bromophenyl)imidazoline | Good |

Data sourced from research on the conversion of aldehydes using pyridinium hydrobromide perbromide in water. thieme-connect.comorganic-chemistry.org

Esterification of Aldehydes and Alcohols

This compound facilitates the direct esterification of aldehydes and alcohols in water at room temperature. researchgate.netthieme-connect.comthieme-connect.comcapes.gov.br Various aldehydes can be converted to their corresponding esters with alcohols like methanol (B129727) or diols. thieme-connect.comthieme-connect.com Additionally, aliphatic alcohols can undergo a Tishchenko-like dimerization to form esters under the same conditions. researchgate.netthieme-connect.com

Table 2: Esterification Reactions using this compound

| Substrate(s) | Product Type | Conditions |

|---|---|---|

| Aldehyde and Alcohol | Ester | Water, Room Temperature |

| Aliphatic Alcohol | Dimeric Ester | Water, Room Temperature |

This table summarizes the types of esterification reactions possible with pyridinium hydrobromide perbromide. researchgate.netthieme-connect.comthieme-connect.com

α-Thiocyanation of Ketones

This compound is utilized as a reagent for the α-thiocyanation of ketones. lookchem.comtheclinivex.comchemicalbook.comcymitquimica.comnbinno.com This reaction introduces a thiocyanate (B1210189) group at the α-position of a ketone, a transformation that is valuable for the synthesis of various sulfur-containing compounds. researchgate.netchemicalbook.com The reaction is typically carried out under mild and neutral conditions using ammonium thiocyanate in the presence of pyridinium hydrobromide perbromide, leading to excellent yields of α-ketothiocyanates. researchgate.net

Chemoselective Protecting Group Manipulations (e.g., TBS Deprotection)

A notable application of this compound is in the chemoselective deprotection of silyl (B83357) ethers. Specifically, a catalytic amount of the reagent in methanol can selectively cleave primary tert-butyldimethylsilyl (TBS) ethers. chemicalbook.comresearchgate.netresearchgate.net This deprotection occurs efficiently at 0 °C and demonstrates high chemoselectivity, leaving other protecting groups and common functional groups intact. chemicalbook.comresearchgate.netresearchgate.net This method provides a mild and selective alternative to other deprotection protocols. researchgate.netresearchgate.net

Table 3: Chemoselective Deprotection of Primary TBS Ethers

| Substrate | Protecting Groups Present | Product | Yield (%) |

|---|---|---|---|

| Orthogonally TBS-protected diol | TBS, TBDPS | TBDPS-protected diol | up to 77% |

| Secondary TBS ether with terminal alkene | TBS, alkene | Homoallylic alcohol | ~78% |

Data illustrates the selective removal of the TBS group in the presence of other functionalities. researchgate.net

Rearrangement Reactions (e.g., Thiazolidines)

This compound, often referred to as Pyridinium Hydrobromide Perbromide (PHPB), serves as a key reagent in facilitating novel rearrangement reactions, particularly in the synthesis of complex thiazolidine (B150603) derivatives. Research has demonstrated its effectiveness in inducing a sequential bromination-rearrangement of specific thiazolidine structures, leading to the formation of highly functionalized products.

One of the notable applications is the regioselective bromination and subsequent rearrangement of (Z)-5-substituted-2-alkylidene-4-oxothiazolidine derivatives. researchgate.net This process yields stereodefined 4-oxothiazolidine derivatives that possess two fully delocalized exocyclic double bonds at the C(2) and C(5) positions. researchgate.net The reaction proceeds under mild, homogeneous conditions, highlighting the efficiency of this compound in this transformation. researchgate.netresearchgate.net

The proposed mechanism for this rearrangement involves a base-promoted proton transfer from one carbanionic site to another, which is then followed by a bromination–dehydrobromination sequence. researchgate.net This transformation of push-pull 2-alkylidene-4-oxothiazolidine vinyl bromides can also be initiated by a bromophilic attack, leading to a bromine transfer-substitution or elimination sequence. researchgate.net

The significance of this method lies in its ability to provide an efficient route to push-pull thiazolidines with two exocyclic double bonds, which are valuable structures in organic synthesis. researchgate.net The reaction is characterized by its regioselectivity and the stereodefined nature of the products. researchgate.net

Table 1: Research Findings on Thiazolidine Rearrangement

| Starting Material | Reagent | Key Transformation | Product Characteristics | Proposed Mechanism | Reference |

| (Z)-5-substituted-2-alkylidene-4-oxothiazolidine derivatives | This compound (Pyridinium Hydrobromide Perbromide) | Regioselective α-bromination followed by rearrangement. | Stereodefined 4-oxothiazolidine derivatives with two fully delocalized exocyclic double bonds. | Base-promoted proton transfer, followed by bromination–dehydrobromination sequence. | researchgate.net |

| Push-pull 2-alkylidene-4-oxothiazolidine vinyl bromides | This compound (Pyridinium Hydrobromide Perbromide) | C(5) functionalization through carbon-bromine cleavage. | Functionalized 4-oxothiazolidine derivatives. | Bromophilic attack followed by a bromine transfer-substitution (or elimination) sequence. | researchgate.net |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has been widely employed to elucidate the molecular and electronic structure of pyridinium-based compounds, including analogues of Monopyridin-1-ium tribromide. DFT calculations are instrumental in optimizing molecular geometries, determining bond lengths and angles, and understanding the nature of the chemical bonds within the molecule, especially in cases where single-crystal X-ray diffraction data is unavailable. rsc.orgresearchgate.net

Studies on related pyridinium (B92312) halide systems often utilize the B3LYP functional combined with various basis sets, such as 6-31G(d,p), to achieve a balance between computational cost and accuracy. rsc.orgresearchgate.net These calculations have shown good agreement with experimental X-ray data where available, validating the computational approach. rsc.orgresearchgate.net For instance, in studies of dimeric pyridinium bromides, DFT was used to optimize the molecular structure and analyze the geometric parameters. rsc.orgresearchgate.net

Furthermore, DFT is used to investigate the electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the compound. researchgate.netyoutube.comacs.org In the context of hybrid organic-inorganic perovskites containing substituted pyridinium cations, DFT calculations, including spin-orbit coupling effects, have been used to model the electronic band structure and density of states (DOS). scholaris.ca These studies reveal that the valence band is typically composed of p-orbitals from the bromide and s-orbitals from the metal (in perovskites), while the pyridinium moiety contributes to the unoccupied molecular orbitals. scholaris.ca The interaction between the pyridinium cation and the tribromide anion is a key feature that can be effectively studied using DFT, providing insights into charge transfer and non-covalent interactions that stabilize the compound. researchgate.net

Molecular Dynamics Simulations to Model Interactions and Reactivity

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. For ionic liquids and polyhalide systems, including those related to this compound, MD simulations provide valuable insights into their structural organization, transport properties, and reactivity at the atomistic level. unica.itunimi.itnih.govrsc.org

While specific MD simulation studies focusing exclusively on this compound are not extensively documented, research on pyridinium-based ionic liquids and polyhalides offers a strong basis for understanding its behavior. unica.itresearchgate.net These simulations can model the interactions between the pyridinium cation and the tribromide anion in various environments, such as in solution or at interfaces. rsc.org Key aspects that can be investigated include the formation of ion pairs and larger aggregates, the solvation structure, and the influence of the solvent on the stability and reactivity of the tribromide anion. chemicalbook.com

Quantum Chemical Parameters (e.g., Molecular Orbitals, Charge Distribution) and their Correlation with Reactivity and Selectivity

Quantum chemical calculations, particularly DFT, provide a range of parameters that are crucial for understanding and predicting the reactivity and selectivity of this compound. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electron affinity (A), ionization potential (I), electronegativity (χ), chemical hardness (η), and softness (S). researchgate.netyoutube.comacs.org

The frontier molecular orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thieme-connect.de In pyridinium-based systems, the LUMO is often localized on the pyridinium ring, indicating its susceptibility to nucleophilic attack, while the HOMO can be associated with the anion. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. thieme-connect.de A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. thieme-connect.de

Studies on various pyridinium salts have shown a strong correlation between these DFT-derived parameters and their observed chemical and biological activities. researchgate.netyoutube.comacs.org For instance, a lower HOMO-LUMO gap has been linked to increased antibacterial activity in some pyridinium compounds. researchgate.net The electrophilicity index (ω), which measures the ability of a molecule to accept electrons, is another important parameter that can be correlated with reactivity in electrophilic substitution reactions where this compound acts as a brominating agent. researchgate.netyoutube.comacs.org

The charge distribution within the molecule, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. rsc.org This information helps to identify the most electrophilic and nucleophilic sites in the molecule, providing insights into its interaction with other reagents and its regioselectivity in reactions. For example, the positive charge on the bromine atoms in the tribromide anion is a key factor in its role as an electrophilic brominating agent. unica.it

Below is a table summarizing key quantum chemical parameters for a representative pyridinium bromide derivative, illustrating the type of data obtained from computational studies.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.254 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. thieme-connect.de |

| ELUMO | -2.020 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. thieme-connect.de |

| HOMO-LUMO Gap (ΔE) | 4.234 | Indicates chemical reactivity and stability. thieme-connect.de |

| Ionization Potential (I) | 6.254 | Energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | 2.020 | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | 4.137 | Measure of the ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | 2.117 | Resistance to change in electron configuration. researchgate.net |

| Chemical Softness (S) | 0.236 | Reciprocal of hardness, indicates higher reactivity. researchgate.net |

Note: The values in the table are illustrative and based on data for a mono-substituted pyridinium bromide from literature. thieme-connect.de The actual values for this compound may vary.

Analysis of Transition States and Reaction Pathways through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the mapping of reaction pathways. For reactions involving this compound, such as electrophilic bromination, computational studies can provide a detailed understanding of how the reaction proceeds at a molecular level.

DFT calculations are commonly used to locate the transition state (TS) structures for a given reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined, which is directly related to the reaction rate.

In the context of bromination reactions using pyridinium tribromide, computational studies can elucidate the nature of the active brominating species. It is known that in solution, pyridinium tribromide can exist in equilibrium with pyridinium bromide and molecular bromine (Br₂). acs.org Computational modeling can help to determine which of these species is the primary electrophile under different reaction conditions.

For example, in the bromination of pyrroles, DFT calculations have been used to determine the relative stabilities of the cationic intermediates formed upon attack at different positions of the pyrrole (B145914) ring. acs.org This information helps to explain the observed regioselectivity of the reaction. Furthermore, computational studies have explored the transition states for concerted reaction pathways. In a study on the decarboxylative bromination of benzoic acids using a related tribromide reagent, DFT calculations identified a four-membered concerted decarboxylation-bromination transition state. rsc.org The calculated activation barrier for this pathway was consistent with the reaction proceeding at room temperature. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from a calculated transition state structure to trace the reaction pathway forwards to the products and backwards to the reactants. This confirms that the identified transition state indeed connects the intended reactants and products. Through such analyses, complex reaction mechanisms, including those with multiple competing pathways, can be unraveled. For instance, computational studies on the bromination of 1,3-butadiene (B125203) have explored competing mechanistic pathways involving molecular bromine, a pyridine-bromine complex, and the tribromide ion.

The table below presents a conceptual summary of data that can be obtained from computational analysis of a reaction pathway, using a hypothetical bromination reaction as an example.

| Species/State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Alkene + PyHBr₃) | 0.0 | Initial state of the system. |

| Pre-reaction Complex | -2.5 | Van der Waals complex formed before the reaction. |

| Transition State (TS1) | +15.8 | Energy barrier for the formation of the bromonium ion intermediate. |

| Bromonium Ion Intermediate | +5.2 | A key cyclic intermediate in the reaction. |

| Transition State (TS2) | +7.5 | Energy barrier for the nucleophilic attack of the bromide ion. |

| Product Complex | -10.1 | The dibrominated product complexed with the pyridinium cation. |

| Products (Dibromoalkane + Pyridine) | -15.3 | Final state of the system after separation. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of information gained from reaction pathway analysis.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Transformations Facilitated by Monopyridin-1-ium Tribromide

This compound, a stable and manageable source of electrophilic bromine, is at the forefront of developing innovative synthetic methodologies. nbinno.comresearchgate.net Research is actively pushing the boundaries of its application beyond traditional brominations. Recent studies have demonstrated its efficacy in a variety of novel transformations, highlighting its potential to construct complex molecular architectures under mild conditions.

Key emerging applications include:

Heterocycle Synthesis and Functionalization : The reagent facilitates the cyclization of heterocycles such as pyridines, quinolines, and indoles. nbinno.com A notable development is the use of a nanomagnetic pyridine-tribromide catalytic system for the one-pot synthesis of novel pyrimidine (B1678525) derivatives. chemicalbook.com

Oxidation Reactions : In combination with other agents like potassium nitrate (B79036), this compound can catalyze the transition-metal-free oxidation of sulfides to sulfoxides. chemicalbook.comresearchgate.net

Selective Deprotection : A catalytic amount of the reagent in methanol (B129727) has been shown to chemoselectively deprotect primary tert-butyldimethylsilyl (TBS) ethers, a valuable tool in multi-step synthesis. chemicalbook.comresearchgate.net

Carbon-Heteroatom Bond Formation : It serves as an effective reagent for the α-thiocyanation of ketones, providing a direct route to α-ketothiocyanates. lookchem.comchemicalbook.com

Rearrangement and One-Pot Reactions : Researchers have utilized the reagent for the sequential bromination-rearrangement of push-pull thiazolidines and the one-pot synthesis of ω-bromoesters from aromatic aldehydes and diols. researchgate.netthieme-connect.com

The table below summarizes some of the novel synthetic transformations being explored.

| Transformation Category | Specific Reaction | Substrate(s) | Product(s) | Reference(s) |

| Heterocycle Synthesis | One-pot catalytic reaction | Triethoxymethane, aromatic ketones, ammonium (B1175870) acetate (B1210297) | Novel pyrimidine derivatives | chemicalbook.com |

| Oxidation | Catalytic oxidation with air | Sulfides | Sulfoxides | chemicalbook.com |

| Protecting Group Chemistry | Chemoselective deprotection | Primary TBS ethers | Primary alcohols | chemicalbook.comresearchgate.net |

| C-S Bond Formation | α-thiocyanation | Ketones, ammonium thiocyanate (B1210189) | α-ketothiocyanates | researchgate.net |

| Tandem Reactions | Bromination-rearrangement | 5-substituted 2-alkylidene-4-oxothiazolidines | Push-pull thiazolidines | thieme-connect.com |

| One-Pot Synthesis | Esterification/Bromination | Aromatic aldehydes, diols | ω-bromoesters | researchgate.net |

| C-N Bond Formation | Conversion of Thioamides | Thioamides, Thioureas | Amides, Ureas | researchgate.netthieme-connect.com |

Innovations in Green and Sustainable Preparative Methods for Enhanced Efficiency

A significant trend in modern chemistry is the development of environmentally benign synthetic processes. The use of this compound is often considered a "greener" alternative to employing liquid bromine, as it mitigates handling risks associated with the volatile and highly corrosive element. acs.orgresearchgate.net It is a stable, crystalline solid that allows for the convenient in situ generation of bromine. acs.orgsapub.org

Despite its advantages, research is ongoing to further improve the sustainability of its preparation and use:

Greener Synthesis Protocols : Traditional preparation involves reacting pyridine (B92270) with bromine, often in glacial acetic acid. nbinno.comprepchem.com While effective, this still requires the use of elemental bromine, essentially displacing the hazard rather than eliminating it entirely. acs.org Alternative methods, such as reacting pyridine hydrobromide with bromine, are also established. prepchem.com Future work aims to develop syntheses that avoid hazardous reagents altogether.

Process Optimization and Metrics : Studies have applied green chemistry metrics like atom economy (AE), process mass intensity (PMI), and the E-factor to evaluate bromination reactions using this compound. sapub.org While it improves safety, comparisons with traditional methods show that efficacy in terms of yield and waste can sometimes be lower, presenting an opportunity for optimization. sapub.org

Recyclable Catalysts : The development of polymer-bound or magnetically recoverable versions of the reagent represents a major step towards sustainability. lookchem.com A nano-magnetic catalyst (MNPs@SiO2-Pr-AP-tribromide) has been synthesized and shown to be easily separable and reusable for multiple reaction cycles, significantly reducing waste. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Investigations of Reactive Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and structural techniques are being employed to study the reactive intermediates generated from and by this compound.

Equilibrium Studies : In solution, this compound exists in equilibrium with pyridinium (B92312) bromide and molecular bromine. researchgate.net Spectrophotometric methods have been used to determine the formation constants of this equilibrium, providing insight into the concentration of the active brominating species under various conditions. cdnsciencepub.com

Characterization of Intermediates : The mechanism of alkene bromination is understood to proceed through a cyclic bromonium ion intermediate, which is then attacked by the bromide anion. sapub.org The characterization of such transient species is a key area of research.

Solid-State and Catalyst Characterization : For heterogeneous applications, techniques like Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) are vital for characterizing the structure and stability of catalysts, such as the ionic liquid nano-magnetic pyridinium-tribromide. researchgate.netresearchgate.net

Structural Elucidation : X-ray crystallography has been used to determine the structure of complex salts containing the tribromide anion, revealing details like the asymmetric nature of the Br₃⁻ ion in certain crystal lattices. researchgate.net FT-Raman spectroscopy, complemented by computational calculations, has been used to interpret the vibrational modes of related polyhalide ions. researchgate.net

Computational Design and Prediction of this compound Reactivity and Selectivity

Computational chemistry has become an indispensable tool for predicting and rationalizing chemical reactivity. Density Functional Theory (DFT) is increasingly being applied to model reactions involving this compound and related pyridinium salts. tandfonline.comacs.org

Predicting Reactivity : DFT calculations are used to determine key quantum chemical parameters that govern reactivity. tandfonline.com These parameters help in predicting the most likely sites for nucleophilic or electrophilic attack. tandfonline.com

Mechanism and Energetics : Researchers use computational modeling to calculate the energy profiles of reaction pathways, including the activation energies for transition states and the stability of intermediates. mdpi.commdpi.com This information is critical for understanding why certain products are favored and for designing more selective catalysts.

Structure-Property Relationships : In the absence of single-crystal X-ray data, DFT is employed to obtain optimized molecular geometries, bond lengths, and bond angles, which can be correlated with experimental results. acs.orgnih.gov

Understanding Non-covalent Interactions : Computational analysis helps in understanding the role of weaker interactions, such as halogen bonding, which can be critical intermediates in the formation of final products. researchgate.net

The table below lists key parameters calculated using DFT to predict the chemical behavior of pyridinium-based reagents.

| Computational Parameter | Symbol | Significance in Predicting Reactivity | Reference(s) |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | tandfonline.com |

| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. | tandfonline.com |

| Chemical Softness | S | The reciprocal of hardness; a measure of the capacity of a species to receive electrons. | tandfonline.com |

| Electrophilicity Index | ω | Measures the energy stabilization when a system acquires additional electronic charge. | tandfonline.com |

| Ionization Potential | I | The energy required to remove an electron; indicates the propensity to act as an electron donor. | tandfonline.com |

Exploration of this compound in New Areas of Chemical Science (e.g., Materials, Catalysis)

The utility of this compound is expanding beyond its traditional role in small-molecule organic synthesis into the realms of materials science and advanced catalysis.

Materials Science : The reagent is being explored for the chemical modification of polymers. chemimpex.com Bromination of polymeric backbones can introduce new functional handles or alter material properties such as flame retardancy and chemical resistance. chemimpex.com The development of polymer-bound versions of the reagent, like poly(4-vinylpyridine hydrobromide perbromide), is a direct bridge between reagent chemistry and materials science. lookchem.comchemicalbook.com

Catalysis : While it can act as a reagent, this compound is also finding use as a catalyst. chemicalbook.com Its ability to facilitate reactions, such as the oxidation of sulfides, opens up new catalytic applications. chemicalbook.com The most significant trend is the immobilization of the pyridinium tribromide moiety onto solid supports, particularly magnetic nanoparticles. researchgate.netresearchgate.net These nano-catalysts combine the reactivity of the tribromide ion with the practical advantages of heterogeneous catalysis, including ease of separation, recyclability, and potential for use in flow chemistry systems. researchgate.net The development of these advanced catalytic systems is a major focus for future research, aiming to create highly active, selective, and sustainable chemical processes. researchgate.net

Q & A

Q. How should conflicting results in crystallographic studies be analyzed?

- Methodological Answer : Conduct a systematic review of existing datasets (e.g., CCDC entries) and apply Rietveld refinement to resolve lattice parameter inconsistencies. Use pair distribution function (PDF) analysis for amorphous phase detection. Collaborate with computational chemists to model polymorphic variations, ensuring alignment with IMRaD standards for reporting structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.